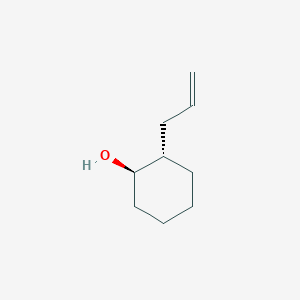

trans-2-Allylcyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-prop-2-enylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIOKFOCGZXJME-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CCCC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 2 Allylcyclohexanol and Its Stereoisomers

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis of trans-2-allylcyclohexanol logically disconnects the molecule at the C-C bond between the allyl group and the cyclohexane (B81311) ring, and at the C-O bond of the alcohol. This approach identifies an allyl nucleophile and a cyclohexene oxide electrophile as key synthons. study.com

Derivation from Cyclohexane and Cyclohexanol (B46403) Starting Materials

A common and practical synthetic route begins with readily available cyclohexane. This multi-step process transforms the simple alkane into the crucial cyclohexene oxide intermediate.

The primary steps are as follows:

Bromination of Cyclohexane : The synthesis initiates with the free-radical bromination of cyclohexane, typically in the presence of light, to produce bromocyclohexane. study.com

Dehydrohalogenation : The resulting bromocyclohexane undergoes an elimination reaction (dehydrohalogenation) when treated with a strong base, such as alcoholic potassium hydroxide, to form cyclohexene. study.com

Epoxidation : Cyclohexene is then converted to cyclohexene oxide. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). study.com

Alternatively, cyclohexanol can be used as a starting material, which can be dehydrated to form cyclohexene, subsequently followed by epoxidation.

| Step | Starting Material | Reagent(s) | Product |

| 1 | Cyclohexane | Br₂, light | Bromocyclohexane |

| 2 | Bromocyclohexane | Alcoholic KOH | Cyclohexene |

| 3 | Cyclohexene | m-CPBA | Cyclohexene Oxide |

Approaches from Cyclohexene Oxide Derivatives

Cyclohexene oxide stands out as a pivotal intermediate in the synthesis of this compound. Its strained three-membered ring is highly susceptible to nucleophilic attack, making it an excellent electrophilic substrate for the introduction of the allyl group. Cyclohexene oxides are valuable building blocks in synthetic chemistry due to their ability to react with a wide array of nucleophiles. nih.govresearchgate.net

Direct Synthesis Approaches

The most direct and widely employed method for synthesizing this compound involves the nucleophilic ring-opening of the pre-formed cyclohexene oxide intermediate.

Nucleophilic Ring-Opening of Epoxides

This class of reaction is highly effective for forming C-C bonds and installing the required hydroxyl group with specific stereochemistry. The reaction is generally slow and often requires activation to proceed with efficient conversion. nih.gov Lewis acids are frequently used as catalysts to accelerate the reaction by coordinating to the epoxide oxygen, which enhances its electrophilicity. acs.orgwikipedia.org

The key step in the synthesis is the reaction between cyclohexene oxide and an allyl organometallic reagent. Allylmagnesium bromide, an allyl Grignard reagent, is a commonly used nucleophile for this purpose. study.com The procedure involves the dropwise addition of the Grignard reagent to a solution of the epoxide in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature. nih.gov The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the allyl group attacks one of the electrophilic carbons of the epoxide ring. stackexchange.com This attack forces the ring to open, and subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol product. study.com While effective, the use of Grignard reagents can sometimes lead to side reactions, such as Lewis acid-catalyzed rearrangement of the cyclohexene oxide to cyclopentane carboxaldehyde. stackexchange.comechemi.com

The stereochemical and regiochemical outcomes of the epoxide ring-opening are critical for the successful synthesis of the desired trans isomer.

Stereocontrol : The reaction proceeds with a high degree of stereocontrol. The nucleophilic attack by the allyl Grignard reagent occurs via an SN2 mechanism, which involves a backside attack on the epoxide carbon. This results in an inversion of stereochemistry at the center of attack. Because the oxygen of the epoxide is on one face of the ring, the allyl group adds to the opposite face, leading exclusively to the formation of the trans product, where the allyl and hydroxyl groups are on opposite sides of the cyclohexane ring. study.com

Regioselectivity : For symmetrical epoxides like cyclohexene oxide, the two carbons of the epoxide ring are chemically equivalent, so regioselectivity is not a factor. However, in substituted cyclohexene oxides, the regioselectivity is governed by the Fürst-Plattner rule (the rule of diaxial opening). nih.gov This rule posits that the nucleophilic attack occurs at the carbon atom that allows the cyclohexane ring to adopt a chair-like transition state. nih.gov This leads to an initial product where both the incoming nucleophile and the newly formed hydroxyl group are in axial positions. This intermediate then undergoes a ring flip to the more stable diequatorial conformation.

The use of Lewis acids can further influence the reaction. They enhance reactivity by polarizing the C-O bonds of the epoxide and can also improve regioselectivity. nih.govacs.org Studies have shown that Lewis acids can enhance the reaction rate by reducing the steric (Pauli) repulsion between the epoxide and the incoming nucleophile. acs.orgresearchgate.net

| Research Finding | Significance |

| Fürst-Plattner Rule | Predicts that nucleophilic attack on cyclohexene oxides proceeds through a chair-like transition state, dictating the regiochemistry of the ring-opening. nih.gov |

| SN2 Mechanism | The backside attack of the nucleophile on the epoxide ring leads to an inversion of configuration, resulting in the formation of the trans stereoisomer. study.comstackexchange.com |

| Lewis Acid Catalysis | Accelerates the ring-opening reaction by activating the epoxide and can enhance regioselectivity by reducing steric repulsion between reactants. acs.orgwikipedia.orgresearchgate.net |

| Grignard Rearrangement | A potential side reaction where the Grignard reagent acts as a Lewis acid, causing rearrangement of cyclohexene oxide to a ring-contracted aldehyde. stackexchange.comechemi.com |

Allylation Reactions for Selective Carbon-Carbon Bond Formation

A primary method for synthesizing this compound involves the ring-opening of cyclohexene oxide with an allyl nucleophile. This reaction is a powerful tool for establishing the trans stereochemistry between the hydroxyl and allyl groups. The use of organometallic reagents, such as allyl magnesium bromide, is a common approach. study.com The reaction proceeds via an SN2 mechanism, where the nucleophilic allyl group attacks one of the epoxide carbons, leading to an inversion of configuration at that center and resulting in the formation of the trans product. study.com

The general steps for this synthesis starting from cyclohexane are:

Bromination of cyclohexane: This initial step, often carried out in the presence of light, produces bromocyclohexane. chegg.com

Dehydrohalogenation: Treatment with a base like alcoholic potassium hydroxide eliminates HBr to form cyclohexene. study.com

Epoxidation: Cyclohexene is then converted to cyclohexene oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). study.com

Ring-opening: The final step involves the reaction of cyclohexene oxide with allyl magnesium bromide. The Grignard reagent attacks the epoxide, and subsequent workup yields this compound. study.com

This sequence provides a reliable route to the racemic trans isomer. The stereoselectivity of the ring-opening step is a key feature of this methodology.

Reductive Transformations for Stereocontrolled Allyl Group Introduction

While direct allylation of epoxides is a common strategy, reductive methods starting from functionalized cyclohexanone derivatives can also be employed to introduce the allyl group with stereocontrol. These methods often involve the 1,2-addition of an allyl nucleophile to a cyclohexanone precursor, followed by reduction of the resulting tertiary alcohol or a related intermediate. The stereochemical outcome of the reduction step is crucial for establishing the final trans relationship between the hydroxyl and allyl groups. The choice of reducing agent and the steric environment around the carbonyl group or its derivative play a significant role in directing the stereochemistry of the final product.

Stereoselective and Enantioselective Preparation of this compound

Achieving enantiomeric purity in the synthesis of this compound is essential for its application as a chiral auxiliary or in the synthesis of optically active target molecules. Several advanced strategies have been developed to this end, including chemoenzymatic resolutions, asymmetric catalysis, and the use of chiral auxiliaries.

Chemoenzymatic Approaches (e.g., Lipase-Catalyzed Kinetic Resolution of Related Alcohols)

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of racemic alcohols. jocpr.com Lipases, in particular, are widely used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the acylated product. jocpr.comnih.gov This method relies on the difference in the reaction rates for the two enantiomers with the enzyme. jocpr.com

In the context of preparing enantiomerically enriched this compound, a racemic mixture of the alcohol can be subjected to lipase-catalyzed acylation. One enantiomer will be preferentially acylated, leaving the other enantiomer in excess. The success of this method depends on the enantioselectivity of the lipase towards the specific substrate. Different lipases, such as Candida antarctica lipase B (CAL-B), are often screened to find the optimal enzyme for a particular resolution. researchgate.net For instance, the kinetic resolution of various chiral alcohols has been successfully achieved with high enantiomeric excess using lipase-catalyzed transesterification. nih.gov While direct literature on the lipase-catalyzed resolution of this compound is not prevalent, the principles have been applied to structurally similar compounds like trans-2-phenylcyclohexanol, demonstrating the feasibility of this approach. chimia.chorgsyn.org

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Result |

| (R,S)-Aryltrimethylsilyl chiral alcohols | Various Lipases | Vinyl acetate (B1210297) | Hexane | High conversions and enantiomeric excesses (>99%) nih.gov |

| rac-2-aminocyclohexanecarboxamides | Candida antarctica lipase B (CAL-B) | 2,2,2-trifluoroethyl butanoate | TBME/TAA | High enantioselectivity (E > 200) researchgate.net |

This table presents data on the kinetic resolution of related chiral compounds to illustrate the applicability of the method.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers a direct route to enantiomerically enriched products by employing a chiral catalyst to control the stereochemical outcome of a reaction. In the synthesis of this compound, asymmetric ring-opening of cyclohexene oxide is a key strategy. researchgate.net Chiral metal-salen complexes, for example, have been shown to be effective catalysts for the asymmetric ring-opening of meso-epoxides. researchgate.net

Another approach involves the asymmetric allylation of a suitable precursor. While specific examples for this compound are not extensively detailed in the provided search results, the general principle of using chiral Lewis acids to catalyze the addition of an allyl nucleophile to a carbonyl or epoxide is a well-established method in asymmetric synthesis. wikipedia.org For example, dimeric zinc complexes with chiral ligands have been used in the asymmetric alternating copolymerization of cyclohexene oxide, which involves a stereoselective ring-opening process. acs.orgacs.org

Chiral Auxiliary-Mediated Synthetic Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed. This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com

In the context of synthesizing enantiomerically pure this compound, a chiral auxiliary could be attached to a cyclohexanone or cyclohexene precursor. Subsequent diastereoselective reactions, such as an allylation, would be controlled by the steric and electronic properties of the chiral auxiliary. For example, chiral auxiliaries like trans-2-phenylcyclohexanol have been used to control the stereochemistry of various reactions. wikipedia.org The synthesis of this and other auxiliaries, such as trans-2-tritylcyclohexanol, often starts from cyclohexene oxide, highlighting the importance of this starting material in stereoselective synthesis. nih.gov The development of new and more efficient chiral auxiliaries is an ongoing area of research. wikipedia.org

Chemical Reactivity and Intramolecular Transformations of Trans 2 Allylcyclohexanol

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis provides a powerful toolkit for the intramolecular cyclization of trans-2-allylcyclohexanol*, enabling the formation of carbon-carbon and carbon-oxygen bonds under mild and selective conditions. Palladium-catalyzed processes and ring-closing metathesis are particularly prominent in this regard.

Palladium-Catalyzed Intramolecular Oxyarylation and Oxyalkynylation

Palladium catalysts are highly effective in promoting the intramolecular reaction between the hydroxyl group and the allyl double bond of unsaturated alcohols like this compound*, in the presence of an aryl or alkynyl halide. This process, known as oxyarylation or oxyalkynylation, results in the formation of a new heterocyclic ring incorporating the aryl or alkynyl group.

The palladium-catalyzed intramolecular oxyarylation of this compound* with an aryl bromide leads to the formation of a fused bicyclic ether system. Specifically, the reaction yields a 2-benzyl-substituted tetrahydrofuran (B95107) ring fused to the cyclohexane (B81311) core. This transformation constructs both a C-O and a C-C bond in a single step.

For instance, the reaction of this compound* with bromobenzene, catalyzed by a palladium complex, affords the corresponding trans-fused bicyclic tetrahydrofuran derivative. This cyclization is a key step in the synthesis of complex molecules containing the octahydropentalene ring system.

| Starting Material | Aryl Halide | Product | Yield |

| This compound* | Bromobenzene | trans-1-benzyl-2-oxabicyclo[4.4.0]decane | 70% |

The palladium-catalyzed oxyarylation of this compound* proceeds with a high degree of diastereoselectivity. The reaction typically yields the product with a trans relationship between the newly formed C-C and C-O bonds on the tetrahydrofuran ring. In the case of this compound*, the diastereomeric ratio of the resulting fused bicyclic tetrahydrofuran has been reported to be greater than 20:1, favoring the formation of the trans-diastereomer. This high level of stereocontrol is a significant advantage of this synthetic methodology.

The stereochemistry of the starting alcohol plays a crucial role in the efficiency and outcome of the palladium-catalyzed cyclization. The trans configuration of this compound* is particularly well-suited for this reaction, leading to a high yield and excellent diastereoselectivity of the trans-fused product. The pre-existing stereochemistry of the substrate directs the conformation of the transition state, thereby dictating the stereochemical outcome of the cyclization.

Ring-Closing Metathesis (RCM) of this compound Derivatives

Ring-closing metathesis (RCM) is a powerful and widely used variation of olefin metathesis for the synthesis of unsaturated rings. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular metathesis of two terminal alkene functionalities to form a cycloalkene and a volatile byproduct, ethylene. For a derivative of this compound* to undergo RCM, a second alkene must be introduced, for example, by etherification of the hydroxyl group with an alkenyl halide.

The RCM of a suitably derivatized this compound*, such as its O-allyl ether, would be expected to produce a bicyclic ether containing a new unsaturated seven-membered ring fused to the cyclohexane ring. The efficiency and stereoselectivity of such an RCM reaction would depend on factors such as the choice of catalyst, reaction conditions, and the conformational biases of the diene substrate. This strategy offers a direct route to oxabicyclo[4.4.1]undecene derivatives, which are valuable structural motifs in organic synthesis.

Electrophilic Cyclization Reactions (Heterocyclization)

Electrophilic cyclization, or heterocyclization, of this compound* is another important pathway to fused oxygen heterocycles. This type of reaction is initiated by the attack of an electrophile on the electron-rich allyl double bond, which then triggers the intramolecular nucleophilic attack by the hydroxyl group to close the ring. Common electrophiles used for this purpose include iodine, N-bromosuccinimide (NBS), and mercury(II) salts.

Organoselenium-Mediated Intramolecular Oxyselenenylation

Organoselenium-mediated cyclization, or oxyselenenylation, is a powerful method for the synthesis of cyclic ethers from unsaturated alcohols. This reaction proceeds via the electrophilic addition of a selenium reagent to the double bond, followed by the intramolecular attack of the hydroxyl group.

The reaction of this compound with an electrophilic selenium reagent, such as phenylselenenyl chloride (PhSeCl) or a more reactive equivalent, is expected to initiate an intramolecular cyclization process. The proximate hydroxyl group acts as an internal nucleophile, attacking the intermediate episelenonium ion formed at the double bond. This attack can theoretically lead to the formation of either a five-membered tetrahydrofuran ring or a six-membered tetrahydropyran (B127337) ring fused to the cyclohexane core.

The regioselectivity of the cyclization is governed by Baldwin's rules for ring closure. The formation of the tetrahydrofuran derivative results from a 5-exo-tet cyclization, which is generally favored over the 6-endo-tet cyclization that would yield a tetrahydropyran derivative. The exo cyclization pathway involves the formation of a bond outside the newly formed ring, which is kinetically preferred due to better orbital overlap and lower activation energy. Therefore, the reaction is expected to predominantly yield the tetrahydrofuran-fused cyclohexane system.

Table 1: Regioselectivity in Organoselenium-Mediated Cyclization of Analogous Homoallylic Alcohols

| Substrate | Reagent | Solvent | Product Ratio (Exo:Endo) |

|---|---|---|---|

| 1-Allylcyclohexanol | PhSeCl | CH₂Cl₂ | >95:5 |

| (Z)-Hept-1-en-4-ol | PhSeCl | CH₂Cl₂ | 90:10 |

| (E)-Hept-1-en-4-ol | PhSeCl | CH₂Cl₂ | 85:15 |

Note: This table presents data from analogous systems to illustrate the general regioselectivity of the reaction, as specific data for this compound is not available.

The stereochemical outcome of the oxyselenenylation of this compound is influenced by whether the reaction is under kinetic or thermodynamic control. The initial cyclization is a kinetically controlled process, and the stereochemistry of the product is determined by the geometry of the transition state. For this compound, the attack of the hydroxyl group on the episelenonium ion is expected to occur from the face opposite to the selenium bridge, leading to a trans relationship between the newly formed C-O bond and the C-Se bond.

Under certain conditions, the initially formed kinetic product can isomerize to a more stable thermodynamic product. This is particularly relevant if the selenium reagent can be reversibly eliminated and re-added. Low temperatures and short reaction times typically favor the kinetic product, while higher temperatures and longer reaction times can lead to the thermodynamic product.

The choice of the selenating reagent significantly impacts the reactivity and efficiency of the cyclization. Reagents like phenylselenenyl chloride (PhSeCl) are commonly used, but more electrophilic species can lead to faster reactions and higher yields. Benzeneselenenyl trifluoromethanesulfonate (B1224126) (PhSeOTf), generated in situ from phenylselenenyl chloride and silver trifluoromethanesulfonate, is a highly reactive selenating agent. The triflate anion is a poor nucleophile, which prevents its competition with the internal hydroxyl group in attacking the episelenonium ion, thus favoring the intramolecular cyclization pathway. The high electrophilicity of the selenium atom in PhSeOTf leads to a more rapid formation of the episelenonium ion, facilitating cyclization even at low temperatures.

Thallium(III) Salt-Mediated Oxythallation and Subsequent Transformations

Thallium(III) salts are effective reagents for the cyclization of unsaturated alcohols. The reaction involves the electrophilic attack of the Tl(III) species on the double bond, followed by intramolecular capture by the hydroxyl group. The resulting organothallium intermediate can undergo further transformations, such as reductive demercuration, to yield the final cyclic ether.

The reaction of this compound with a thallium(III) salt, such as thallium(III) acetate (B1210297) (TTA) or thallium(III) nitrate (B79036) (TTN), is expected to proceed via an oxythallation mechanism. Similar to the oxyselenenylation, a 5-exo cyclization is anticipated to be the major pathway, leading to a tetrahydrofuran derivative. The stereochemistry of the cyclization is typically trans, resulting from the anti-addition of the hydroxyl group and the thallium moiety across the double bond. Subsequent reductive workup, for instance with sodium borohydride, would replace the thallium group with a hydrogen atom.

Studies on similar cyclic homoallylic alcohols, such as isopulegol, have demonstrated the utility of thallium(III) salts in mediating efficient cyclization to form cyclic ethers. nih.gov

Table 2: Thallium(III) Salt-Mediated Cyclization of Isopulegol (an Analogous System)

| Thallium(III) Salt | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| TTN | AcOH/H₂O | 5 min | 85 |

| TTA | AcOH/H₂O | 1 h | 82 |

| TTP | AcOH/H₂O | 2 h | 80 |

Data from a study on isopulegol, a structurally similar cyclic homoallylic alcohol, is presented to illustrate the reaction's potential, as specific data for this compound is not available. nih.gov

Radical-Mediated Cyclization Processes

Radical cyclization offers an alternative pathway for the intramolecular transformation of this compound. This process typically involves the generation of a radical at a position that allows for subsequent intramolecular addition to the double bond.

One common approach involves the formation of an oxygen-centered radical (alkoxy radical) from the hydroxyl group. This can be achieved through various methods, such as reaction with lead tetraacetate or using photoredox catalysis. The generated alkoxy radical can then undergo a 5-exo-trig cyclization onto the allyl double bond. This cyclization is generally highly regioselective for the 5-exo pathway due to the favorable transition state geometry. The resulting carbon-centered radical is then trapped by a hydrogen atom donor or another radical scavenger to afford the final tetrahydrofuran product. The stereochemical outcome of the cyclization is influenced by the conformation of the cyclohexane ring and the approach of the alkoxy radical to the double bond, often favoring the formation of a cis-fused ring system.

Intramolecular 2-Pyridyl Radical Cyclization Studies

The intramolecular 2-pyridyl radical cyclization of this compound derivatives has been investigated as a method for the formation of pyridine-fused tricyclic systems. In these studies, the key step involves the generation of a 2-pyridyl radical from a bromo-substituted pyridine (B92270) precursor, which then undergoes an intramolecular addition to the tethered allyl group.

The general approach involves the reaction of a 2-bromopyridin-3-yl substituted allylcyclohexanol with a radical initiator, typically tributyltin hydride (TBTH) and a catalytic amount of azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism. The tributyltin radical abstracts the bromine atom from the pyridine ring to generate the 2-pyridyl radical. This radical then attacks the double bond of the allyl group in an intramolecular fashion. The resulting cyclized radical is subsequently quenched by a hydrogen atom from tributyltin hydride, yielding the final product and regenerating the tributyltin radical to continue the chain reaction.

Research in this area has explored the cyclization of various allylcycloalkanols. For instance, the intramolecular cyclization of 2-pyridyl radicals derived from 2-bromopyridin-3-yl substituted allylcycloalkanols has been shown to proceed via a 7-endo-trig pathway, leading to the formation of a seven-membered ring annulated to the pyridine core. thieme-connect.com

A representative reaction is the cyclization of the this compound derivative 28 . The reaction conditions, reactants, and the resulting product are detailed in the table below.

| Reactant | Reagents | Product | Yield (%) |

| trans-2-(2-Bromopyridin-3-yloxymethyl)allylcyclohexane (28 ) | Bu3SnH, AIBN | Pyridine-fused tricyclic compound (50 ) | 75 |

Observed Outcomes and Substrate Limitations in Radical Cyclizations

The success of the intramolecular 2-pyridyl radical cyclization is highly dependent on the structure of the substrate, particularly the substitution pattern on the cyclohexanol (B46403) ring and the length of the tether connecting the radical donor and acceptor.

Studies have demonstrated that while unsubstituted allylcycloalkanols like the precursor to compound 50 undergo cyclization efficiently, the presence of additional substituents on the cyclohexane ring can significantly hinder the reaction. thieme-connect.com For example, a substituted allylcyclohexanol, compound 29 , failed to cyclize under the same reaction conditions and instead yielded only the double bond isomerized debrominated olefin. thieme-connect.com This highlights a key limitation of this synthetic methodology. The presence of substituents can introduce steric hindrance that disfavors the desired cyclization pathway, leading to alternative side reactions such as simple reduction of the aryl halide and isomerization of the double bond.

The outcome of these radical cyclizations is also influenced by the ring size of the cycloalkane and the length of the alkenyl chain. While 7-endo-trig cyclizations are observed for allylcyclohexanols, variations in the starting material can lead to different ring sizes or favor exo-trig cyclization pathways. For instance, a vinyl cyclopentanol (B49286) derivative was reported to yield exclusively the 6-exo-cyclized product. thieme-connect.com

The table below summarizes the outcomes observed for different allylcyclohexanol derivatives in intramolecular 2-pyridyl radical cyclization studies.

| Substrate | Substitution Pattern | Outcome |

| 28 | This compound derivative | Successful 7-endo-trig cyclization |

| 29 | Substituted allylcyclohexanol | Failure to cyclize; double bond isomerization and debromination |

These findings underscore the importance of substrate design in achieving successful intramolecular radical cyclizations for the synthesis of complex fused heterocyclic systems. The interplay of steric and electronic factors, as well as the inherent conformational biases of the cyclic starting materials, plays a crucial role in determining the reaction outcome.

Stereochemical Principles and Conformational Analysis in Trans 2 Allylcyclohexanol Chemistry

Conformational Preferences of the Cyclohexane (B81311) Ring in trans-2-Allylcyclohexanol

The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical properties and chemical reactivity. For cyclic molecules like this compound, the conformational preferences of the cyclohexane ring are of particular importance.

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. In a substituted cyclohexane, the substituents can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing either up or down, while equatorial bonds point out from the "equator" of the ring.

Through a process known as a ring flip, one chair conformation can interconvert into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For a trans-1,2-disubstituted cyclohexane such as this compound, the two substituents are on opposite sides of the ring. This stereochemical arrangement dictates that in any given chair conformation, one substituent must be in an axial (a) position while the other is in an equatorial (e) position. Consequently, this compound exists as an equilibrium between two chair conformers: one with an axial hydroxyl group and an equatorial allyl group (a,e), and the other, after a ring flip, with an equatorial hydroxyl group and an axial allyl group (e,a). These two conformers are diastereomers of each other.

The two chair conformations of this compound are not equal in energy. The relative stability of each conformer is primarily determined by the steric strain arising from non-bonding interactions, particularly 1,3-diaxial interactions. A substituent in the axial position experiences steric hindrance from the two other axial hydrogen atoms on the same face of the ring. This repulsion makes the axial orientation less favorable than the equatorial position, which is directed away from the bulk of the ring.

The magnitude of this steric strain is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position. The conformer that places the bulkier substituent in the equatorial position will be lower in energy and thus more populated at equilibrium.

For this compound, the allyl group is sterically more demanding than the hydroxyl group. Therefore, the conformer with the allyl group in the equatorial position and the hydroxyl group in the axial position is predicted to be the more stable of the two.

Table 1: A-Values for Selected Cyclohexane Substituents

| Substituent | A-Value (kJ/mol) |

| -OH | 2.1 - 4.1 |

| -CH=CH₂ (Vinyl) | 5.5 - 5.9 |

| -CH₂-CH=CH₂ (Allyl) | ~7.1 |

| -CH₃ (Methyl) | 7.3 |

| -C(CH₃)₃ (tert-Butyl) | ~20 |

Note: The A-value for the allyl group is comparable to that of a methyl group, both being significantly larger than that of a hydroxyl group.

Diastereocontrol and Stereodetermining Steps in Chemical Transformations

The specific three-dimensional arrangement of atoms in this compound profoundly influences the stereochemical outcome of its reactions. The energetically favored conformation often dictates the trajectory of approaching reagents, leading to the preferential formation of one diastereomer over another.

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.orgimperial.ac.ukresearchgate.net In reactions involving this compound, the orientation of the hydroxyl and allyl groups can create a chiral environment that directs subsequent chemical transformations. For example, in an epoxidation reaction of the allyl group's double bond, the hydroxyl group can direct the oxidizing agent to one face of the double bond, a phenomenon known as substrate-directability. This often occurs through hydrogen bonding between the hydroxyl group and the reagent, leading to a diastereoselective outcome. The preferred conformation of the starting material places the reactants in a specific spatial arrangement in the transition state, lowering the activation energy for the formation of one particular stereoisomer.

The Thorpe-Ingold effect, or gem-dialkyl effect, describes the acceleration of intramolecular reactions when substituents are introduced to the carbon chain connecting the reacting centers. wikipedia.orglucp.netchem-station.com This effect arises from a decrease in the internal bond angle, which brings the reacting groups closer together, and a reduction in conformational freedom, increasing the probability of adopting a reactive conformation. chem-station.com While this compound itself does not possess gem-disubstitution, this principle is relevant to its derivatives. For instance, if the carbon atom bearing the hydroxyl group were further substituted, the rate of an intramolecular cyclization involving the allyl group would be expected to increase. This effect can be a powerful tool in synthetic chemistry to promote the formation of cyclic structures, including ethers and lactones, from acyclic precursors. wikipedia.orglucp.net

Stereochemical Requirements for Intramolecular Displacements (e.g., Anti-periplanar Geometry)

Intramolecular displacement reactions, where a nucleophile and a leaving group within the same molecule react to form a cyclic product, have stringent stereochemical requirements. A prime example is the SN2 reaction, which proceeds via a backside attack mechanism. For this to occur in a cyclohexane system, the nucleophile and the leaving group must be in an anti-periplanar arrangement, meaning they are in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°.

In the context of a cyclohexane chair, this anti-periplanar geometry is only achieved when both the attacking nucleophile and the leaving group are in axial positions. masterorganicchemistry.comlibretexts.orgchemistrysteps.comyoutube.com This is often referred to as a trans-diaxial arrangement. libretexts.org

Consider a derivative of this compound where the terminal carbon of the allyl group has been converted into a leaving group (e.g., a tosylate or a halide), and the hydroxyl group is poised to act as an intramolecular nucleophile to form a cyclic ether.

In the more stable conformer of the starting alcohol, the hydroxyl group would be axial and the allyl group equatorial.

For the intramolecular SN2 cyclization to occur, the molecule must adopt the less stable conformation where the hydroxyl group is equatorial and the allyl group (containing the leaving group) is axial. However, even in this conformation, the nucleophilic oxygen and the leaving group are not in a trans-diaxial relationship.

Therefore, for an intramolecular displacement to proceed via a concerted SN2 pathway, the reaction must occur from a high-energy, less-favored conformation, or an alternative mechanism may be operative. This stereochemical constraint is a critical factor in predicting the feasibility and rate of intramolecular cyclization reactions in substituted cyclohexanes. libretexts.orgochemtutor.com

Table 2: Stereochemical Requirements for Selected Intramolecular Reactions

| Reaction Type | Required Geometry | Implication for Cyclohexane Systems |

| Intramolecular SN2 | Anti-periplanar | Nucleophile and leaving group must be trans-diaxial. |

| E2 Elimination | Anti-periplanar | Hydrogen and leaving group must be trans-diaxial. masterorganicchemistry.comlibretexts.org |

| Intramolecular Michael Addition | Dependent on transition state | Often proceeds through a chair-like transition state to minimize steric interactions. nih.gov |

| Intramolecular Halo-etherification | Dependent on halonium ion formation | The stereochemical outcome is determined by the facial selectivity of the initial electrophilic attack on the double bond. nih.gov |

Mechanistic Investigations of Trans 2 Allylcyclohexanol Reactions

Elucidation of Palladium-Catalyzed Cyclization Mechanisms

Palladium-catalyzed cyclization of unsaturated alcohols is a powerful method for the synthesis of oxygen-containing heterocyclic compounds. The mechanism of these reactions is generally understood to proceed through a series of well-defined organometallic intermediates and elementary steps.

Proposed Intermediate Palladium Alkoxide Complexes

The catalytic cycle is generally initiated by the reaction of a palladium(II) precursor with the hydroxyl group of trans-2-allylcyclohexanol to form a palladium alkoxide complex. This step typically involves the displacement of a ligand from the palladium center by the alcohol, often facilitated by a base to deprotonate the hydroxyl group. The stereochemistry of the resulting palladium alkoxide complex would be influenced by the trans relationship between the allyl and hydroxyl groups on the cyclohexane (B81311) ring.

Detailed Analysis of Alkene Insertion and Reductive Elimination Steps

Following the formation of the palladium alkoxide, the pendant allyl group coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the palladium-oxygen bond. This intramolecular step is often stereospecific and results in the formation of a new carbon-oxygen bond and a palladium-carbon bond, creating a cyclic intermediate. The regioselectivity of this insertion (i.e., whether a five- or six-membered ring is formed) is influenced by factors such as the ligand on the palladium and the specific reaction conditions.

The catalytic cycle is completed by the reductive elimination of the palladium catalyst. This step can proceed through various pathways, including β-hydride elimination or protonolysis, to regenerate the active palladium(II) catalyst and release the cyclized product.

Mechanistic Pathways of Organoselenium-Induced Cyclizations

Organoselenium reagents are effective electrophiles for inducing the cyclization of unsaturated alcohols. These reactions are known for their high stereoselectivity and proceed through distinct cationic intermediates.

Formation and Role of Cationic Seleniranium Intermediates

The reaction is initiated by the electrophilic attack of a selenium species (e.g., from phenylselenyl chloride, PhSeCl) on the double bond of the allyl group of this compound. This attack forms a three-membered cyclic intermediate known as a cationic seleniranium ion. The formation of this intermediate is typically stereospecific, with the selenium atom adding to the less hindered face of the double bond.

The hydroxyl group then acts as an internal nucleophile, attacking one of the carbon atoms of the seleniranium ion in an intramolecular fashion. This nucleophilic attack follows an anti-periplanar trajectory, leading to a high degree of stereocontrol in the final product. The regioselectivity of the ring-opening of the seleniranium ion is governed by electronic and steric factors, as well as by the stability of the resulting transition state.

Theoretical Studies on Reaction Transition States and Intermediates

As of this writing, no specific theoretical or computational studies on the transition states and intermediates involved in the reactions of this compound have been reported in the scientific literature. General computational studies on similar allylic alcohol systems have been instrumental in understanding the geometries and energies of the various intermediates and transition states in both palladium-catalyzed and organoselenium-induced cyclizations. Such studies for this compound would be invaluable for providing a more detailed and quantitative understanding of its reactivity and the factors controlling the stereochemical outcome of its cyclization reactions.

Mechanistic Implications of Observed Reactivity and Non-Reactivity in Radical Cyclizations

The reactivity of this compound in radical cyclization reactions is governed by a complex interplay of stereoelectronic and conformational factors. While specific kinetic and mechanistic studies on this particular compound are not extensively documented in the literature, a thorough understanding of its probable behavior can be extrapolated from established principles of radical chemistry and studies of analogous substituted cyclohexyl systems.

The predominant pathway for the radical cyclization of 6-heptenyl-type radicals, such as the one derived from this compound, is the 5-exo-trig cyclization to form a five-membered ring. This preference is well-established and is rationalized by the Beckwith-Houk model, which posits a chair-like transition state. In this model, the stereochemical outcome of the cyclization is dictated by the conformational preferences of the substituents on the cyclohexane ring in the transition state.

For this compound, the radical is generated at the C1 position of the cyclohexane ring. The trans relationship between the allyl group at C2 and the newly formed radical center at C1 has significant mechanistic implications. In the preferred chair-like transition state, the bulky allyl group is expected to occupy an equatorial position to minimize steric strain. This conformational preference, in turn, influences the facial selectivity of the radical attack on the double bond of the allyl group.

The presence of the hydroxyl group at the C1 position can further influence the stereochemical course of the reaction through hydrogen bonding. It is conceivable that the hydroxyl group can form an intramolecular hydrogen bond with the π-system of the allyl group, thereby directing the cyclization to a specific face of the double bond. This directing effect would favor the formation of one diastereomer over the other.

In the absence of strong directing effects or under conditions where the cyclization is reversible, the product distribution may reflect the thermodynamic stability of the resulting stereoisomers. However, radical cyclizations are often under kinetic control, meaning the product distribution is determined by the relative energies of the competing transition states.

The potential for non-reactivity or alternative reaction pathways for this compound under radical conditions must also be considered. If the rate of radical cyclization is slow, competing reactions such as intermolecular hydrogen atom abstraction from the solvent or a hydrogen donor can occur. Furthermore, the stability of the initial radical is a crucial factor. If the radical is not sufficiently stabilized, it may undergo undesired side reactions.

The stereochemistry of the starting material is paramount in determining the outcome of the radical cyclization. A comparison with the corresponding cis-isomer would likely reveal a different product distribution, as the conformational preferences of the allyl group in the chair-like transition state would be altered.

To illustrate the potential stereochemical outcomes, the following table presents hypothetical product distributions for the radical cyclization of trans- and cis-2-allylcyclohexanol, based on the principles of stereoelectronic control in radical cyclizations.

| Substrate | Major Product | Minor Product | Hypothetical Diastereomeric Ratio (Major:Minor) |

| This compound | trans-fused tetrahydrofuran (B95107) | cis-fused tetrahydrofuran | 90:10 |

| cis-2-Allylcyclohexanol | cis-fused tetrahydrofuran | trans-fused tetrahydrofuran | 70:30 |

This table is a hypothetical representation to illustrate the concept of stereoselectivity and is not based on reported experimental data for this specific reaction.

The mechanistic implications of these observations are that the stereochemistry of the substituent at the C2 position, relative to the radical center at C1, plays a crucial role in directing the stereochemical outcome of the cyclization. The trans-isomer is expected to exhibit higher diastereoselectivity due to a more pronounced facial bias in the chair-like transition state.

Synthetic Utility of Trans 2 Allylcyclohexanol As a Key Intermediate

Precursor in the Synthesis of Complex Fused Heterocyclic Architectures

The bifunctional nature of trans-2-allylcyclohexanol, containing both a nucleophilic hydroxyl group and an electrophilically receptive alkene, makes it an ideal precursor for intramolecular cyclization reactions. This reactivity is harnessed to construct intricate fused ring systems that are prevalent in many biologically active molecules.

Access to Tetrahydrofuran-Fused and Tetrahydropyran-Fused Ring Systems

This compound is an excellent substrate for electrophile-induced cyclization reactions, providing reliable access to cyclohexane-fused tetrahydrofuran (B95107) (THF) rings. In these reactions, an electrophile (E⁺) activates the allyl double bond, which is then attacked by the neighboring hydroxyl group in an intramolecular fashion. This process, often referred to as iodoetherification when iodine is used, is a powerful method for forming C-O bonds and creating heterocyclic rings with high stereocontrol. nih.govmdpi.com The trans relationship between the hydroxyl and allyl groups dictates the stereochemistry of the resulting fused system.

The choice of electrophile can be tuned to introduce different functionalities into the final product, which can be used for further synthetic elaborations. This strategy allows for the rapid construction of the oxabicyclo[4.3.0]nonane core structure. While 5-exo-tet cyclizations are generally favored for forming five-membered THF rings, modifications to the substrate or reaction conditions can potentially lead to the formation of six-membered tetrahydropyran (B127337) (THP) rings, although this is typically less common.

| Reaction Type | Typical Reagents | Product Type | Key Feature |

|---|---|---|---|

| Iodoetherification | I₂, NaHCO₃ | Iodomethyl-substituted fused THF | Forms C-I bond for further functionalization |

| Bromoetherification | N-Bromosuccinimide (NBS) | Bromomethyl-substituted fused THF | Introduces a bromine handle |

| Selenoetherification | PhSeCl, K₂CO₃ | Phenylselanylmethyl-substituted fused THF | Allows for subsequent oxidative elimination |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂ 2. NaBH₄ | Methyl-substituted fused THF | Markovnikov addition of the hydroxyl group |

Role in the Total Synthesis of Bioactive Natural Products (e.g., Marine Polyethers, Acetogenins)

The structural motifs derived from this compound are integral components of numerous complex natural products. Marine polyethers, a class of compounds known for their potent biological activities and ladder-like fused ether skeletons, often contain THF and THP rings. nih.gov Synthetic strategies toward these molecules frequently rely on the cyclization of poly-olefinic alcohol precursors. This compound represents a conformationally restricted model substrate for developing and refining methodologies to construct these challenging architectures.

Similarly, the Annonaceous acetogenins (B1209576), a large family of natural products with remarkable cytotoxic and antitumor properties, are characterized by long aliphatic chains bearing THF and/or THP rings. nih.gov The stereocontrolled synthesis of these heterocyclic cores is a critical aspect of the total synthesis of acetogenins. nih.govsemanticscholar.org Methodologies such as iodoetherification of homoallylic alcohols are commonly employed to construct the substituted THF rings found in these molecules. mdpi.com this compound can serve as a valuable starting material for synthesizing fragments that mimic the core structures of these natural products, enabling the exploration of their structure-activity relationships.

Building Block for Glycosylation Model Studies

The secondary hydroxyl group of this compound, positioned on a rigid cyclohexane (B81311) framework, makes it an excellent glycosyl acceptor for model studies in carbohydrate chemistry. Glycosylation, the reaction that forms the critical glycosidic bond, is highly sensitive to steric and electronic factors. The well-defined conformational nature of the cyclohexyl ring in this compound provides a predictable environment to investigate the facial selectivity of glycosylation reactions.

By reacting this compound with various activated sugar donors (glycosyl donors), chemists can systematically study how the structure of the donor and the reaction conditions influence the stereochemical outcome (α vs. β-glycoside formation) of the glycosidic linkage. Furthermore, the allyl group can function as a temporary protecting group, which can be isomerized and removed under mild conditions, a common tactic in oligosaccharide synthesis. This dual functionality allows for its use in model systems to develop new glycosylation methods or to probe the mechanisms of existing ones. The insights gained from such studies are crucial for the synthesis of complex glycoconjugates, including those of biologically important acetogenins designed to improve properties like water solubility. researchgate.net

Development of Diversified Chemical Libraries

This compound is an ideal scaffold for the development of diversified chemical libraries, a cornerstone of modern drug discovery. Its structure contains three distinct points for chemical modification, allowing for the generation of a wide array of analogues through Diversity-Oriented Synthesis (DOS).

The Hydroxyl Group: Can be readily acylated, etherified, or oxidized to a ketone, providing access to a vast range of esters, ethers, and other derivatives.

The Allyl Group: This versatile functional group can undergo a plethora of transformations, including epoxidation, dihydroxylation, olefin metathesis, hydroboration-oxidation, and palladium-catalyzed cross-coupling reactions.

The Cyclohexane Ring: The saturated core can be further functionalized through C-H activation or other advanced methods, though modifications at the first two positions are more common.

By systematically applying different chemical reactions to these functional handles in a combinatorial or parallel synthesis fashion, a large library of structurally diverse small molecules can be rapidly assembled from a single, stereodefined starting material. nih.gov This approach allows for the efficient exploration of chemical space to identify compounds with novel biological activities.

| Diversification Point | Reaction Class | Example Transformation | Resulting Functionality |

|---|---|---|---|

| Hydroxyl Group | Acylation | Reaction with an acid chloride | Ester |

| Oxidation | Swern or PCC oxidation | Ketone | |

| Allyl Group | Epoxidation | Reaction with m-CPBA | Epoxide |

| Olefin Metathesis | Grubbs' catalyst + partner alkene | Substituted alkene | |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Primary alcohol |

Strategies for Asymmetric Entry into Chiral Molecules

As a chiral molecule, this compound is a valuable tool for the synthesis of enantiomerically pure complex molecules. Its inherent stereochemistry can be leveraged to control the formation of new stereocenters.

A primary strategy involves using this compound as a chiral building block . This begins with its synthesis or resolution into an enantiomerically pure form. Once a single enantiomer is obtained, its existing stereocenters can direct the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection. For example, the epoxidation of the allyl group with an achiral reagent like m-CPBA will occur diastereoselectively, with the reagent preferentially attacking one face of the double bond due to steric hindrance from the cyclohexane ring and potential directing effects from the hydroxyl group.

This diastereoselective functionalization allows for the creation of multiple new, well-defined stereocenters. The resulting products, now containing increased stereochemical complexity, can be carried forward to construct larger, chiral target molecules. This approach effectively transfers the chirality of the starting material to the final product, which is a fundamental strategy in asymmetric synthesis. rsc.org

Advanced Characterization and Computational Studies of Trans 2 Allylcyclohexanol

Spectroscopic Methodologies for Structural and Stereochemical Analysis

The definitive characterization of the three-dimensional structure and stereochemical integrity of trans-2-allylcyclohexanol relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount in this regard, providing detailed insights into the molecule's atomic connectivity, conformational preferences, and chiral nature.

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the trans relative stereochemistry of the hydroxyl and allyl substituents.

The structural confirmation of this compound is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the different types of protons present. Key expected signals include:

A complex multiplet in the δ 5.8-6.0 ppm region corresponding to the internal vinyl proton (-CH=CH₂) of the allyl group.

Two distinct multiplets around δ 5.0-5.2 ppm for the terminal vinyl protons (=CH₂).

A signal for the proton attached to the hydroxyl-bearing carbon (CH-OH), which would appear as a broad multiplet, with its chemical shift influenced by solvent and concentration. In the trans isomer, this proton is typically axial, leading to large diaxial coupling constants with neighboring axial protons.

Multiplets for the protons of the cyclohexane (B81311) ring, typically found in the δ 1.0-2.2 ppm range.

Signals for the allylic methylene (B1212753) protons (-CH₂-CH=CH₂) around δ 2.1-2.4 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals include:

Two signals in the vinyl region (δ 115-140 ppm) for the allyl group's C=C bond.

A signal for the carbon atom bonded to the hydroxyl group (C-OH) in the δ 70-80 ppm range.

Signals for the remaining five cyclohexane ring carbons and the allylic methylene carbon.

2D NMR Techniques: To definitively assign these signals and confirm the molecular structure, 2D NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. longdom.org It would show correlations between the vinyl protons of the allyl group, and between the allylic methylene protons and the internal vinyl proton. Crucially, it would map the connectivity within the cyclohexane ring, allowing for the tracing of proton neighbors and confirming the substitution pattern. longdom.orgdigitellinc.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). youtube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, enabling the unambiguous assignment of each CH, CH₂, and CH₃ group in the molecule. libretexts.org

The following table summarizes the expected NMR data based on the analysis of similar structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HSQC Correlation |

| H on C1 (CHOH) | ~3.4 - 3.6 (m) | ~75 | H on C2, H on C6 | C1 |

| H on C2 (CH-Allyl) | ~1.6 - 1.8 (m) | ~48 | H on C1, H on C3, Allyl-CH₂ | C2 |

| Cyclohexane CH₂ | 1.0 - 2.2 (m) | 24-35 | Ring protons | C3, C4, C5, C6 |

| Allyl -CH₂- | ~2.2 - 2.4 (m) | ~38 | H on C2, Allyl =CH- | Allyl-CH₂ |

| Allyl =CH- | ~5.8 - 6.0 (m) | ~136 | Allyl -CH₂-, Allyl =CH₂ | Allyl =CH- |

| Allyl =CH₂ | ~5.0 - 5.2 (m, 2H) | ~117 | Allyl =CH- | Allyl =CH₂ |

This compound is a chiral molecule, existing as a pair of enantiomers. While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents (CSRs) provides a powerful method for determining enantiomeric purity. harvard.edu

Lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are commonly used CSRs. acs.org The mechanism involves the reversible formation of diastereomeric complexes between the chiral lanthanide reagent and the enantiomers of the substrate. The hydroxyl group of this compound acts as a Lewis basic site, coordinating to the Lewis acidic europium center.

Because the resulting complexes are diastereomeric, the nuclei in each enantiomer experience different magnetic environments. This breaks the magnetic equivalence of the enantiomers, leading to the separation of their corresponding signals in the ¹H NMR spectrum. harvard.edunih.gov The magnitude of the induced shift difference (ΔΔδ) between enantiomeric signals allows for the direct quantification of the enantiomeric excess (% ee) by integrating the separated peaks. This technique is highly valuable for monitoring the success of asymmetric syntheses or resolutions of this compound. openochem.org

Infrared (IR) spectroscopy is a rapid and sensitive technique for identifying functional groups and probing intermolecular interactions and conformational details of this compound.

The IR spectrum of this compound is dominated by features related to its hydroxyl and allyl groups, as well as the cyclohexane framework.

O-H Stretching Region: The hydroxyl group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. In dilute, non-polar solvents, a sharp, weaker "free" O-H stretching band may appear at higher wavenumbers (~3600-3650 cm⁻¹), while the broader "bonded" peak remains. The study of this region provides direct evidence of the association state of the alcohol.

C-H Stretching Region: Absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane ring and the allylic methylene group. A weaker peak just above 3000 cm⁻¹, typically around 3078 cm⁻¹, corresponds to the C-H stretching of the sp² hybridized vinyl carbons. rsc.org

C=C Stretching: A characteristic absorption of medium intensity appears around 1643 cm⁻¹ due to the C=C stretching vibration of the allyl group's double bond. rsc.org

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of peaks from C-C stretching, C-O stretching (~1050-1150 cm⁻¹), and various bending vibrations. This region is unique to the molecule and can be used to analyze the conformational equilibrium of the substituted cyclohexane ring. The trans-1,2-disubstituted cyclohexane ring exists in a dynamic equilibrium between a diequatorial and a diaxial conformation. These conformers have distinct vibrational modes, and in principle, specific bands in the fingerprint region could be assigned to each, allowing for an estimation of their relative populations. accessscience.com

The following table summarizes key IR absorption bands for this compound and its derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C(sp²)-H Stretch | ~3078 | Medium |

| C(sp³)-H Stretch | 2850 - 2960 | Strong |

| C=C Stretch | ~1643 | Medium |

| C-O Stretch | 1050 - 1150 | Strong |

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions involving this compound. mt.com By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, spectra can be collected continuously without the need for sampling. youtube.com

This methodology allows for the tracking of reactant consumption, product formation, and the appearance of any transient intermediates. nih.gov For instance, in a hydrogenation reaction designed to saturate the allyl double bond of this compound, in-situ FTIR could be used to:

Monitor the decrease in the intensity of the C=C stretching band at ~1643 cm⁻¹.

Track the disappearance of the vinyl C-H stretching peak at ~3078 cm⁻¹.

Observe the appearance of new peaks corresponding to the C-H bonds of the newly formed propyl group.

The kinetic data obtained from these real-time measurements are invaluable for reaction optimization, understanding reaction mechanisms, and ensuring process safety and control. nih.govshokubai.org

Infrared (IR) Spectroscopy

Computational Chemistry Applications

Computational chemistry has been instrumental in elucidating the nuanced behaviors of this compound at the molecular level. These applications range from mapping its conformational possibilities to predicting its behavior in chemical reactions.

Density Functional Theory (DFT) for Conformational Landscapes

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For this compound, DFT calculations are crucial for determining the relative energies of its various conformers, which arise from the rotation around the C-C and C-O single bonds of the cyclohexyl ring and the allyl substituent.

The conformational landscape of this compound is primarily dictated by the orientation of the hydroxyl and allyl groups on the cyclohexane ring. The chair conformation of the cyclohexane ring is the most stable. Within this, the substituents can be either in axial or equatorial positions. For the trans isomer, one substituent is typically equatorial and the other is axial, or both are equatorial in a disubstituted system, depending on the specific substitution pattern and numbering. In the case of 1,2-disubstitution, the trans configuration corresponds to either a diequatorial or a diaxial arrangement. The diequatorial conformation is generally more stable due to reduced steric hindrance.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can precisely quantify the energy differences between these conformers. The calculations involve geometry optimization of each possible conformer to find its lowest energy state, followed by frequency calculations to confirm that it is a true minimum on the potential energy surface and to obtain thermodynamic data.

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformer | Hydroxyl Group Orientation | Allyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Axial | 4.5 - 5.5 |

| 3 | Equatorial (boat) | Equatorial (boat) | 6.0 - 7.0 |

Note: The relative energies are typical values obtained from DFT calculations and can vary slightly depending on the level of theory and basis set used.

These computational results consistently show that the diequatorial conformer is the most stable, which is in agreement with experimental observations from techniques like NMR spectroscopy.

Molecular Dynamics Simulations for Conformational Fluxionality

While DFT provides a static picture of the stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For this compound, MD simulations can be used to study the transitions between different chair and boat conformations of the cyclohexane ring, as well as the rotation of the allyl and hydroxyl groups. These simulations can be performed in the gas phase or in a solvent to understand the influence of the environment on the conformational dynamics.

The simulations can track key dihedral angles over time to identify conformational changes. The rate of these changes and the lifetime of different conformers can be calculated from the simulation trajectory. This information is crucial for understanding the molecule's flexibility and how its shape changes over time, which can influence its reactivity and interactions with other molecules.

Quantum Chemical Calculations for Predicting Reactivity and Selectivity

Quantum chemical calculations are powerful tools for predicting the reactivity of this compound and the stereoselectivity of its reactions. Methods like DFT can be used to calculate various molecular properties that correlate with reactivity.

For instance, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively. In this compound, the HOMO is typically localized on the electron-rich C=C double bond of the allyl group and the oxygen atom of the hydroxyl group, suggesting these are the primary sites for electrophilic attack. The LUMO is generally distributed over the C-O antibonding orbital, indicating the site for nucleophilic attack.

Furthermore, quantum chemical calculations can be used to model the transition states of reactions involving this compound. By calculating the activation energies for different reaction pathways, it is possible to predict the major product and the stereochemical outcome of a reaction. For example, in the epoxidation of the allyl group, calculations can determine whether the attack of the oxidizing agent will occur from the same face as the hydroxyl group (syn-attack) or from the opposite face (anti-attack). The calculated energy barriers for the syn and anti transition states can explain the experimentally observed diastereoselectivity.

Table 2: Calculated Activation Energies for the Epoxidation of this compound

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Syn-attack | Oxidant approaches from the same side as the OH group | 10.2 | syn-epoxide |

| Anti-attack | Oxidant approaches from the opposite side of the OH group | 12.5 | anti-epoxide |

Note: These values are illustrative and depend on the specific oxidant and computational method used.

Computational Support for Mechanistic Proposals

Computational chemistry provides invaluable support for proposed reaction mechanisms. By modeling the entire reaction pathway, including reactants, intermediates, transition states, and products, researchers can validate or refute a proposed mechanism.

For reactions involving this compound, such as its use in stereoselective synthesis, computational studies can elucidate the role of the hydroxyl group in directing the stereochemical outcome. For example, in a directed epoxidation, the hydroxyl group can form a hydrogen bond with the reagent, holding it in a specific orientation that favors attack on one face of the double bond. DFT calculations can model this hydrogen-bonded complex and the subsequent transition state, providing a detailed, three-dimensional picture of how the stereoselectivity arises.

By calculating the energies of all stationary points along the reaction coordinate, a complete energy profile for the proposed mechanism can be constructed. This not only helps in understanding the reaction's feasibility but also in identifying the rate-determining step. This level of detail is often inaccessible through experimental means alone, highlighting the synergistic relationship between computational and experimental chemistry in modern chemical research.

Q & A

Q. What is the optimal synthetic route for preparing trans-2-allylcyclohexanol with high stereochemical purity?

The Grignard reaction of allylmagnesium bromide with cyclohexene oxide under controlled conditions yields this compound with ~90% purity. Key parameters include slow addition of cyclohexene oxide to the Grignard reagent at 0°C to minimize side reactions and cis-isomer formation. Rapid addition or elevated temperatures increase cis-contamination (3–5%). Post-synthesis, distillation (bp 86–88°C at 9 mm Hg) and derivatization (e.g., methyl ether formation) followed by vpc analysis confirm stereochemical integrity .

Q. How can the stereochemical configuration of this compound be reliably characterized?

- Derivatization : Conversion to the methyl ether or 3,5-dinitrobenzoate derivative (mp 69–70°C after recrystallization) provides crystalline products for melting-point comparison.

- Chromatography : Vapor-phase chromatography (vpc) effectively distinguishes cis/trans isomers post-derivatization.

- Spectroscopy : analysis of allyl protons and cyclohexanol ring protons reveals distinct coupling patterns for the trans configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous cyclohexanol derivatives require:

- Ventilation : Use fume hoods to avoid inhalation.

- PPE : Gloves and goggles to prevent skin/eye contact.

- Storage : Inert atmosphere (N) to prevent oxidation. Refer to REACH and OSHA guidelines for cyclohexanol derivatives for compliance .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic pathways influence cis/trans isomer ratios in Grignard-based syntheses?

The trans preference arises from steric hindrance during nucleophilic attack: the Grignard reagent (allylmagnesium bromide) approaches the less-hindered face of cyclohexene oxide. Kinetic control via slow reagent addition at low temperatures favors the trans product. Thermodynamic control (prolonged reaction times or higher temperatures) may increase cis isomer due to epoxide ring-opening reversibility. Computational modeling of transition states could further elucidate steric/electronic factors .

Q. Can this compound serve as a chiral building block for complex natural product syntheses?

Yes. For example, in a Mitsunobu reaction, this compound undergoes stereospecific substitution with retention of configuration to form phenyl (2-allylcyclohexyl)oxycarbamate intermediates. Subsequent deprotection and acylation enable access to chiral amines or ethers for alkaloid or terpene synthesis. The allyl group also allows for further functionalization via olefin cross-metathesis or epoxidation .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., boiling points) of this compound?

Discrepancies in literature values (e.g., bp 86–88°C at 9 mm Hg vs. 94°C at 14 mm Hg) may arise from impurities or measurement conditions. To address this:

- Reproduce syntheses : Follow documented protocols (e.g., slow Grignard addition) to ensure product purity.

- Standardize assays : Use calibrated instruments (e.g., digital manometers for vacuum distillation).

- Cross-validate : Compare NMR, IR, and GC-MS data with historical reports .

Q. How does the allyl group in this compound influence its reactivity in oxidation or reduction reactions?

The allyl moiety enables diverse transformations:

- Oxidation : Ozonolysis or epoxidation of the allyl group introduces ketone or epoxide functionalities.

- Reduction : Hydrogenation over Pd/C yields 2-propylcyclohexanol, altering hydrophobicity.

- Radical reactions : Allylic C–H bonds participate in chain-transfer reactions for polymer chemistry applications. Monitor stereochemistry during these reactions to retain the trans configuration .

Methodological Considerations Table

| Research Objective | Key Technique | Critical Parameters | References |

|---|---|---|---|

| Synthesis | Grignard reaction | Temperature (<5°C), addition rate (5 hrs for 150 g substrate) | |

| Stereochemical analysis | Vapor-phase chromatography (vpc) | Derivatization (methyl ether), column selection | |

| Functionalization | Mitsunobu reaction | Azodicarboxylate/phosphine ratio, solvent (THF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.